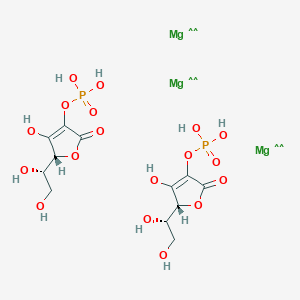

抗坏血酸镁磷酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-抗坏血酸2-磷酸镁是L-抗坏血酸(维生素C)的稳定衍生物。 它常用于细胞培养基中,以及作为先进疗法药物(包括基因、细胞和组织工程药物)的原料 。 该化合物因其稳定性高,并且被细胞膜中的磷酸酶缓慢水解而闻名 .

科学研究应用

L-抗坏血酸2-磷酸镁在科学研究中有着广泛的应用:

作用机制

L-抗坏血酸2-磷酸镁通过多种机制发挥作用:

抗氧化活性: 它作为抗氧化剂,清除自由基并保护细胞免受氧化损伤.

胶原蛋白合成: 该化合物刺激胶原蛋白合成,促进皮肤健康和伤口愈合.

表观遗传调控: 它通过促进十-十一易位酶的活性来影响基因表达,从而导致DNA去甲基化.

生化分析

Biochemical Properties

In biochemical reactions, MAP interacts with various enzymes and proteins. For instance, it has been reported that MAP can interact with phosphatases, leading to a chromogenic reaction between MAP and ferric chloride . This reaction is indicative of phosphatase activity-mediated excision of the phosphorous group from MAP .

Cellular Effects

MAP has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, MAP exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, MAP binds to CaMKIIα, leading to the upregulation of CaMKII/ERK1/2/CREB/C‐FOS signaling, promoting osteogenic differentiation and proliferation of SSPCs and protection against osteoporosis .

准备方法

合成路线和反应条件

L-抗坏血酸2-磷酸镁可以通过L-抗坏血酸的磷酸化,然后加入镁离子来合成。 反应通常涉及使用磷酸化试剂,如在碱性条件下(如吡啶)使用氧氯化磷或磷酰氯 。 反应条件通常包括控制温度和pH值,以确保产物的稳定性。

工业生产方法

在工业环境中,L-抗坏血酸2-磷酸镁的生产涉及大规模的磷酸化反应,然后进行纯化工艺,如结晶或色谱法 。 最终产品的质量控制至关重要,并使用反相液相色谱等方法来确保化合物的纯度和一致性 .

化学反应分析

反应类型

L-抗坏血酸2-磷酸镁会经历各种化学反应,包括:

氧化: 该化合物可以被氧化为脱氢抗坏血酸。

还原: 在某些条件下,它可以被还原回L-抗坏血酸。

常用试剂和条件

这些反应中常用的试剂包括用于氧化的过氧化氢等氧化剂和用于还原的硼氢化钠等还原剂 。 反应通常在控制的温度和pH值下进行,以维持化合物的稳定性。

形成的主要产物

相似化合物的比较

L-抗坏血酸2-磷酸镁与其它的类似化合物相比具有独特的优势,因为它具有更高的稳定性和更慢的水解速度。 类似的化合物包括:

L-抗坏血酸2-磷酸钠: L-抗坏血酸的另一种稳定衍生物,但使用钠离子代替镁离子.

抗坏血酸磷酸镁: 维生素C的酯化衍生物,以其在中性pH值下的稳定性而闻名.

属性

CAS 编号 |

113170-55-1 |

|---|---|

分子式 |

C12H10Mg3O18P2-2 |

分子量 |

577.06 g/mol |

IUPAC 名称 |

trimagnesium;[(2R)-2-[(1S)-2-hydroxy-1-oxidoethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate |

InChI |

InChI=1S/2C6H8O9P.3Mg/c2*7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;;/h2*2,4,7,9H,1H2,(H2,11,12,13);;;/q2*-1;3*+2/p-6/t2*2-,4+;;;/m00.../s1 |

InChI 键 |

MWPCTDAPYMFJMR-FFIPNUABSA-H |

SMILES |

C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])O)O)O.[Mg+2] |

手性 SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])[O-])O.C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])[O-])O.[Mg+2].[Mg+2].[Mg+2] |

规范 SMILES |

C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])[O-])O.C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])[O-])O.[Mg+2].[Mg+2].[Mg+2] |

外观 |

Assay:≥95%A crystalline solid |

相关CAS编号 |

84309-23-9 |

同义词 |

Ascorbic acid phosphate dimagnesium salt; Ascorbyl PM; Magnesium ascorbyl phosphate; Phospitan C |

产品来源 |

United States |

A: MAP promotes skin wound healing through several mechanisms. It reduces the number of macrophages [], induces collagen synthesis, and promotes the formation of organized collagen fibers [, , ]. Additionally, MAP contributes to neovascularization, leading to the formation of new blood vessels in the healing wound [].

A: Research indicates that MAP binds to and activates Calcium/Calmodulin-Dependent Serine/Threonine Kinase IIα (CaMKIIα). This activation subsequently leads to the phosphorylation of Extracellular Regulated Kinase 1/2 (ERK1/2) and cAMP-Response Element Binding Protein (CREB), ultimately increasing the expression of C-FOS, a protein crucial for bone formation [].

ANone: The molecular formula of MAP is C12H12MgO12P2 and its molecular weight is 406.37 g/mol.

A: While the provided research papers primarily focus on the biological effects and applications of MAP, a study utilizing High-Performance Liquid Chromatography (HPLC) with UV detection analyzed MAP at a wavelength of 255 nm []. This suggests that MAP absorbs UV light at this specific wavelength.

A: MAP exhibits greater stability than L-Ascorbic Acid in topical formulations, especially at a neutral pH [, ]. This enhanced stability makes MAP a preferred choice for cosmetic and pharmaceutical applications [].

ANone: The provided research primarily focuses on the biological and pharmaceutical applications of MAP as a stable Vitamin C derivative. There's no mention of MAP's use as a catalyst.

ANone: The provided research papers predominantly focus on experimental investigations into the biological effects and applications of MAP. There's no mention of computational chemistry studies or QSAR models.

A: While specific SAR studies aren't described, research indicates that the structural features of MAP, being a stable derivative of Vitamin C, are crucial for its biological activity. For instance, its stability allows for sustained delivery of Vitamin C to the skin, contributing to its efficacy in promoting collagen synthesis and wound healing [, , ].

A: Formulating MAP into specific delivery systems, such as ethosomes, niosomes, and lauroyl/palmitoyl glycol chitosan gels, can significantly enhance its skin penetration and retention compared to conventional formulations [, ].

A: Formulating MAP as a pro-drug, meaning it's converted into its active form (Vitamin C) within the skin, enhances its stability and allows for controlled release [, ].

ANone: The provided research focuses on the scientific and clinical aspects of MAP, and it doesn't delve into specific SHE regulations.

A: Research using dermatomed human cadaver skin demonstrated that after 48 hours of applying a 3% MAP cream, less than 2% of the applied dose was retained in the skin []. This suggests a limited but sustained absorption of MAP through the skin.

A: Clinical studies revealed that topical application of a 10% MAP cream for three months resulted in visible lightening of melasma pigmentation in a significant number of patients [, ]. Furthermore, incorporating MAP into ethosomes and niosomes further enhanced its efficacy in reducing melanin levels in melasma patients [].

A: Researchers utilize Melanoderm, an in vitro model of human epidermis containing keratinocytes and melanocytes, to assess the efficacy, stability, and cytotoxicity of MAP and other skin-whitening agents [].

A: Studies using Sprague Dawley rats and diabetic mice demonstrated that wound dressings containing MAP effectively reduced wound size, promoted granulation tissue formation, and enhanced angiogenesis compared to control dressings [].

ANone: The provided research predominantly focuses on the beneficial effects of MAP. There's no discussion regarding resistance mechanisms.

A: The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of L-Ascorbic Acid and its derivatives, including MAP, concluding that they are safe for use in cosmetics within current good manufacturing practices [].

A: Utilizing delivery systems like ethosomes and niosomes can significantly enhance the skin penetration and retention of MAP compared to conventional formulations [, ]. Additionally, incorporating MAP into a hyaluronic acid spongy sheet with a two-layered structure has shown promise in promoting wound healing in animal models [].

A: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common technique for quantifying MAP in cosmetics. Studies have utilized various mobile phases and columns to achieve optimal separation and detection [, , , , ].

ANone: The research provided centers around the biological activity and applications of MAP. There's no information concerning its environmental impact or degradation.

A: While specific validation parameters aren't explicitly mentioned, studies using HPLC for MAP quantification often aim for high recovery rates and low relative standard deviations, demonstrating the accuracy and precision of these analytical methods [, , ].

ANone: Although not directly addressed, the use of standardized analytical techniques, such as HPLC, for quantifying MAP in various formulations implies the importance of quality control in ensuring consistent concentrations and purity of the compound in cosmetic and pharmaceutical products.

ANone: The provided research primarily focuses on the beneficial effects and applications of MAP. There's no discussion regarding its potential to induce an immune response.

ANone: The research provided predominantly focuses on the topical applications and effects of MAP, and it doesn't mention any interactions with drug transporters.

ANone: The provided research mainly centers on the direct effects and applications of MAP. There's no discussion regarding its potential to affect drug-metabolizing enzymes.

ANone: The provided research focuses on the scientific and clinical aspects of MAP. There's no discussion regarding its recycling or waste management.

ANone: Researchers studying MAP utilize a variety of tools and resources, including:

- Cell culture models: Melanoderm and other cell lines are employed to investigate the effects of MAP on skin cells [].

- Animal models: Studies using rodents, such as Sprague Dawley rats and diabetic mice, help evaluate the wound healing potential of MAP [].

- Analytical techniques: HPLC, coupled with various detection methods, is crucial for quantifying MAP and assessing its stability in different formulations [, , , ].

ANone: While specific historical milestones aren't outlined, the research highlights the evolution of MAP as a stable and effective Vitamin C derivative for topical applications, particularly in the fields of cosmetics and wound healing.

ANone: Research on MAP demonstrates significant cross-disciplinary synergy, bringing together:

- Dermatology: Investigating the efficacy of MAP in treating skin conditions like melasma and promoting wound healing [, , , ].

- Pharmaceutics: Developing stable and effective formulations of MAP for topical delivery, including ethosomes, niosomes, and hyaluronic acid-based dressings [, , ].

- Analytical Chemistry: Utilizing techniques like HPLC to quantify MAP and assess its stability in various formulations [, , , , ].

- Biochemistry: Elucidating the molecular mechanisms underlying the biological effects of MAP, such as its interaction with CaMKIIα in promoting bone formation [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4S)-N-[(2S)-1-[[(2S)-1-[[(1R,2S)-3-cyclohexyl-1-[(5S)-3-ethyl-2-oxo-1,3-oxazolidin-5-yl]-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3,4-dihydroxypyrrolidine-1-carboxamide](/img/structure/B592453.png)

![(1S)-2-(Pyrimidin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B592464.png)